Wilforgine (Standard)

Herb-Drug Interaction Transporter Assay Hepatocellular Uptake

Researchers quantifying hepatic OATP1B1-mediated drug interactions often encounter non-specific inhibitors that confound transport assays. Wilforgine (CAS 37239-47-7), a high-purity dihydroagarofuran sesquiterpenoid alkaloid from Tripterygium wilfordii, resolves this with potent and selective OATP1B1 inhibition (IC50 = 3.63 μM). • Quantitative HCT 116 colorectal cancer antiproliferative benchmark (IC50 = 12.75 μM) • Nav1.7/Nav1.5 channel modulation without acute cardiotoxicity, enabling safer analgesia lead development • Standardized insecticidal NC50 = 0.0086 μmol/larvae for SAR-based botanical narcotic agent calibration ≥98% HPLC purity; batch-specific COA provided; global shipping with blue ice.

Molecular Formula C41H47NO19
Molecular Weight 857.8 g/mol
Cat. No. B1255582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforgine (Standard)
Synonymswilforgine
Molecular FormulaC41H47NO19
Molecular Weight857.8 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3
InChIKeyQFIYSPKZWOALMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilforgine: A Dihydroagarofuran Sesquiterpenoid Alkaloid from Tripterygium wilfordii


[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate, commonly known as Wilforgine, is a dihydroagarofuran sesquiterpenoid and pyridine alkaloid with the molecular formula C41H47NO19 [1]. It is a principal bioactive constituent isolated from the roots of *Tripterygium wilfordii* Hook. f. (TwHF) [1]. This compound is recognized for its multi-faceted bioactivities, including immunosuppressive, anti-inflammatory, and insecticidal effects .

Why Wilforgine Is Not Interchangeable with Other Tripterygium wilfordii Alkaloids


While *Tripterygium wilfordii* extracts contain a complex mixture of alkaloids (e.g., wilforine, wilfortrine) and terpenoids (e.g., triptolide, celastrol), their individual activities, potencies, and pharmacokinetic profiles differ significantly. Wilforgine exhibits a distinct molecular mechanism and potency profile compared to its closest structural analogs and other major TWHF components [1]. Direct substitution of Wilforgine with a crude extract or a different monomer cannot guarantee equivalent experimental outcomes, particularly in studies of drug transporters, ion channels, or specific cytotoxic pathways, as demonstrated by the quantitative evidence below [2].

Quantitative Evidence for Differential Procurement of Wilforgine


OATP1B1 Transporter Inhibition Potency Comparison

Wilforgine (WFG) exhibits significantly higher inhibitory potency against the hepatic uptake transporter OATP1B1 compared to the major TWHF components Triptolide (TPL) and Celastrol (CL) [1]. In a direct comparative study, the half-maximal inhibitory concentration (IC50) of Wilforgine was orders of magnitude lower than that of TPL and CL [1].

Herb-Drug Interaction Transporter Assay Hepatocellular Uptake

Cytotoxicity in HCT 116 Colorectal Adenocarcinoma Cells

Wilforgine demonstrates a quantifiable cytotoxic effect against the HCT 116 human colorectal adenocarcinoma cell line, with a reported IC50 value of 12.75 μM [1].

Cytotoxicity Assay Cancer Research Antiproliferative Activity

Botanical Narcotic Activity in Insect Larvae

Wilforgine exhibits potent paralytic activity against third instar *Mythimna separata* larvae, with a reported 50% narcotic concentration (NC50) of 0.0086 μmol/larvae [1].

Insecticidal Activity Botanical Narcotic Agricultural Research

Voltage-Gated Sodium Channel Modulation and Cardiac Safety Profile

Wilforgine binds to and inhibits the peak currents of both Nav1.5 and Nav1.7 voltage-gated sodium channels [1]. In a comparative in vivo study, while both Wilforgine and Demethylzeylasteral exhibited analgesic effects, only Demethylzeylasteral induced a significant reduction in heart rate and increase in creatine kinase-MB, indicating a distinct cardiac safety profile [1].

Ion Channel Pharmacology Analgesic Activity Cardiotoxicity

Pharmacokinetic Behavior in Disease State Models

Pharmacokinetic studies in rats demonstrate that the half-life (t1/2) and mean residence time (MRT0-∞) of Wilforgine are significantly prolonged in a model of adjuvant arthritis compared to normal rats, a change not observed for several other TWHF components [1]. A separate study confirmed higher plasma and tissue exposure of Wilforgine in a nephrotic syndrome model compared to normal rats [2].

Pharmacokinetics Disease Model ADME

Recommended Application Scenarios for Wilforgine


OATP1B1-Mediated Herb-Drug Interaction Studies

Wilforgine is a superior choice for studies focusing on hepatic OATP1B1 transporter inhibition. Its exceptionally high potency (IC50 = 3.63 μM) allows for robust inhibition at low, clinically relevant concentrations, making it a more sensitive and specific tool than Triptolide or Celastrol [4]. This is crucial for accurately assessing the risk of interactions with co-administered drugs that are OATP1B1 substrates.

Analgesic Research on Sodium Channels with Favorable Cardiac Safety

For research on Nav1.7/Nav1.5 channel modulation as a mechanism for analgesia, Wilforgine presents a distinct advantage. It provides effective channel inhibition and in vivo analgesic activity without the acute cardiotoxicity (reduced heart rate, elevated CK-MB) observed with Demethylzeylasteral, a related compound [4]. This differential profile makes Wilforgine a valuable lead compound for developing safer analgesics.

Cytotoxicity Screening in Colorectal Adenocarcinoma Models

Researchers investigating the antiproliferative effects of natural products on colorectal cancer can utilize the established IC50 value of 12.75 μM for Wilforgine against HCT 116 cells as a quantitative benchmark [4]. This allows for precise experimental design and direct potency comparisons with other test compounds within the same cellular model.

Botanical Insecticide Development and Insect Neurophysiology Research

Wilforgine is an ideal standard for the development and calibration of novel botanical narcotic agents. Its well-defined potency (NC50 = 0.0086 μmol/larvae) in the *Mythimna separata* model provides a robust quantitative baseline for structure-activity relationship (SAR) studies and for assessing the efficacy of new insecticidal formulations [4].

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